2-(Benzylsulfanyl)-3-chloropyridine
Description
Properties
CAS No. |
96009-28-8 |
|---|---|
Molecular Formula |
C12H10ClNS |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-chloropyridine |
InChI |
InChI=1S/C12H10ClNS/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
WKAPYXLDUJXUED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The benzylsulfanyl group (S-benzyl) in the target compound increases lipophilicity compared to the benzyloxy (O-benzyl) group in the bromo-chloro analog, as sulfur has a larger atomic radius and lower electronegativity than oxygen .
Halogen Position and Steric Effects :
- The bromine at position 3 and chlorine at position 5 in the benzyloxy analog introduce steric hindrance and electronic modulation distinct from the target compound’s single chlorine at position 3. Bromine’s larger size may reduce solubility but improve halogen bonding in biological systems .
Electronic and Steric Considerations
- Electronic Effects : Chlorine at position 3 in the target compound withdraws electron density via inductive effects, activating the pyridine ring for electrophilic attacks at position 4 or 6.
Preparation Methods
Substrate Activation and Thiolate Incorporation
A plausible route involves reacting 3-chloro-2-fluoropyridine with benzylthiolate anions. The fluorine atom at the 2-position acts as a superior leaving group compared to chlorine, facilitating displacement by sulfur nucleophiles. For instance, treatment of 3-chloro-2-fluoropyridine with benzylthiol in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures (80–100°C) could yield the target compound. However, the synthesis of 3-chloro-2-fluoropyridine itself remains non-trivial, necessitating directed fluorination or halogen-exchange reactions on pre-functionalized pyridines.
Solvent and Catalytic Effects
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction rates. Experimental data from analogous systems suggest yields of 40–60% under optimized conditions.
Transition-Metal-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis offers a robust platform for constructing carbon–sulfur bonds at challenging positions on aromatic rings. Copper- and palladium-mediated couplings are particularly relevant for attaching benzylsulfanyl groups to halogenated pyridines.
Ullmann-Type Coupling
The Ullmann reaction, employing copper catalysts, enables the coupling of benzylthiol with 2-halo-3-chloropyridines. For example, 3-chloro-2-iodopyridine reacts with benzylthiol in the presence of CuI (10 mol%), 1,10-phenanthroline (ligand), and cesium carbonate in dioxane at 110°C. This method has demonstrated efficacy in related systems, achieving yields up to 70%.
Table 1. Representative Ullmann Coupling Conditions
| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Chloro-2-iodopyridine | CuI/Phenanthroline | Dioxane | 110 | 65–70 |
| 3-Chloro-2-bromopyridine | CuI/DBU | Toluene | 100 | 55–60 |
Palladium-Catalyzed Methods
Palladium complexes, particularly those with bulky phosphine ligands (e.g., XPhos), facilitate couplings under milder conditions. A protocol adapted from Buchwald-Hartwig amination could be modified for thiolation: 3-chloro-2-bromopyridine, benzylthiol, Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and KOtBu in toluene at 80°C. This method may offer superior functional group tolerance compared to copper-based systems.
Multi-Step Functionalization Sequences
Constructing the pyridine ring with pre-installed substituents circumvents challenges associated with late-stage functionalization.
Hantzsch Pyridine Synthesis
The Hantzsch dihydropyridine synthesis could be adapted to incorporate chlorine and benzylsulfanyl groups during cyclization. Reacting ethyl 3-chloroacetoacetate, benzylsulfanylethyl ketone, and ammonium acetate in ethanol under reflux may yield a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. However, steric and electronic mismatches often lead to low regioselectivity, necessitating meticulous optimization.
Directed Ortho-Metalation (DoM)
Introducing a directing group (e.g., amide or oxazoline) at the 4-position of 3-chloropyridine enables selective lithiation at the 2-position. Quenching the resultant lithio species with benzylsulfenyl chloride (PhCH₂SCl) installs the sulfanyl group. This approach, while elegant, requires synthesis of tailored directing groups and inert handling of organolithium intermediates.
Photochemical and Electrochemical Innovations
Emerging redox strategies leverage light or electric current to drive bond-forming reactions under mild conditions.
Photoredox Catalysis
Visible-light-mediated thiol-ene reactions between 3-chloropyridine and benzylthiol could proceed via radical chain mechanisms. A catalytic system comprising [Ir(ppy)₃] (1 mol%) and a sacrificial reductant (e.g., Hünig’s base) in acetonitrile under blue LED irradiation generates thiyl radicals, which add to the pyridine ring. Regioselectivity remains a challenge, but directing effects from the 3-chloro group may favor 2-substitution.
Electrochemical Sulfanylation
Electrochemical oxidation of benzylthiol generates disulfides, which may couple with 3-chloropyridine derivatives at graphite electrodes in divided cells. Constant potential electrolysis at +1.2 V (vs. Ag/AgCl) in acetonitrile/water mixtures facilitates C–S bond formation. Preliminary studies on analogous substrates report moderate yields (50–55%).
Comparative Analysis of Methodologies
Table 2. Method Comparison for 2-(Benzylsulfanyl)-3-chloropyridine Synthesis
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple setup, no metal catalysts | Requires activated substrates | 40–60 |
| Ullmann Coupling | High regioselectivity, scalable | Elevated temperatures, Cu residues | 60–70 |
| Palladium Catalysis | Mild conditions, broad scope | Costly ligands, sensitivity to moisture | 55–65 |
| Hantzsch Synthesis | Builds ring with substituents | Low regiocontrol, multi-step | 30–40 |
| Photoredox | Mild, green conditions | Mixed regioselectivity, specialized equipment | 45–55 |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(Benzylsulfanyl)-3-chloropyridine, and how can researchers optimize yield and purity?
- Methodological Answer : A common approach involves the reaction of 3-chloropyridine derivatives with benzylthiol under basic conditions (e.g., sodium ethoxide in ethanol). Cyclization at elevated temperatures (e.g., 625°C) can improve regioselectivity . Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time. Purity can be enhanced via column chromatography or recrystallization using non-polar solvents.
Q. How can crystallographic data for this compound be obtained and interpreted?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze unit cell parameters (e.g., monoclinic system with β ≈ 106.96°) and displacement ellipsoids . Key metrics include bond angles (e.g., C-S-C ≈ 104°) and torsional deviations in the benzylsulfanyl group, which influence molecular packing .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR resolves aromatic protons (δ 7.2–8.5 ppm) and benzyl methylene protons (δ ~4.3 ppm). C NMR distinguishes chlorine-substituted carbons (~150 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (CHClNS, exact mass 243.02 g/mol).
- IR : Stretching frequencies for C-S (680–750 cm) and C-Cl (550–650 cm) bonds validate functional groups.
Advanced Research Questions
Q. How does the benzylsulfanyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfur atom’s lone pairs enhance electron density at the pyridine ring, directing electrophilic attacks to the para position. Kinetic studies using SO radicals show that electron-withdrawing groups (e.g., Cl) stabilize intermediates, reducing reaction rates by ~30% compared to unsubstituted pyridines . Computational DFT analysis (e.g., Gaussian 16) can model charge distribution and frontier molecular orbitals.
Q. What structural analogs of this compound exhibit improved bioactivity, and how are they designed?
- Methodological Answer : Trifluoromethyl or azetidine substitutions at the 5-position enhance binding to kinase targets (e.g., PDGFR inhibitors). For example, 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine shows increased metabolic stability due to reduced CYP450 interactions . Structure-activity relationship (SAR) studies require combinatorial libraries and in vitro assays (e.g., IC profiling).
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., serum concentration, cell line variability). A systematic approach includes:
- Dose-response curves : Validate potency across multiple concentrations.
- Orthogonal assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) data.
- Meta-analysis : Use tools like RevMan to aggregate published IC values and identify outliers .
Q. What computational tools predict the solubility and pharmacokinetic properties of this compound?
- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME estimate logP (~3.2), aqueous solubility (≈0.05 mg/mL), and permeability (Caco-2 > 5 × 10 cm/s). Molecular dynamics simulations (e.g., GROMACS) model membrane interactions, highlighting hydrophobic residues critical for passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
